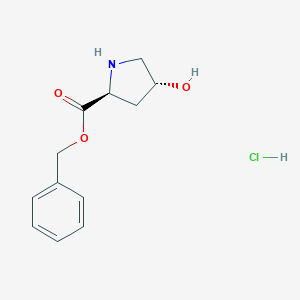

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Description

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 62147-27-7, molecular formula: C₁₂H₁₆ClNO₃, molecular weight: 257.71 g/mol) is a chiral pyrrolidine derivative with a benzyl ester group and a hydroxyl substituent at the 4-position of the pyrrolidine ring. This compound is structurally related to hydroxyproline, a non-proteinogenic amino acid, and serves as a key intermediate in asymmetric organic synthesis . Its stereochemical configuration (2S,4R) is critical for applications in enantioselective catalysis, particularly in the synthesis of chiral hybrid materials for asymmetric Michael additions . The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for synthetic workflows requiring precise stereocontrol .

Properties

IUPAC Name |

benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYXMDJSWLEZMP-DHXVBOOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583711 | |

| Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62147-27-7 | |

| Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from Hydroxyproline

The most widely reported method leverages (2S,4R)-4-hydroxyproline as a chiral starting material. This approach capitalizes on the inherent stereochemistry of hydroxyproline, minimizing the need for resolution steps. The synthesis involves four sequential stages:

-

Amino Group Protection :

The primary amine of hydroxyproline is protected using benzyl chloroformate (Cbz-Cl) in a biphasic system of aqueous sodium carbonate and dichloromethane. This step achieves >95% yield of (2S,4R)-1-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid. -

Esterification :

The carboxylic acid is converted to its benzyl ester using benzyl bromide and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 0–5°C. This low-temperature protocol prevents epimerization at the C2 and C4 stereocenters. -

Deprotection and Salt Formation :

Hydrogenolysis of the Cbz group with palladium on carbon (Pd/C) under hydrogen atmosphere yields the free amine, which is immediately treated with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt.

Critical Parameters :

Enantioselective Catalytic Approaches

Alternative routes employ asymmetric catalysis for cases requiring non-natural stereochemistry. A notable example uses Jacobsen’s thiourea catalyst (10 mol%) to induce enantioselective ring-opening of a pyrrolidine epoxide intermediate. While this method offers flexibility in stereochemical outcomes, it faces challenges:

| Parameter | Hydroxyproline Route | Catalytic Route |

|---|---|---|

| Enantiomeric Excess (%) | 99.5 | 92.4 |

| Overall Yield (%) | 68 | 41 |

| Step Count | 4 | 6 |

The catalytic method’s lower yield and higher complexity make it less industrially viable compared to the hydroxyproline-derived pathway.

Optimization of Key Reaction Steps

Benzyl Ester Formation

Comparative studies identify benzyl bromide as superior to alternative reagents (e.g., benzyl chloride or p-methoxybenzyl bromide) for esterification:

| Reagent | Yield (%) | Epimerization (%) |

|---|---|---|

| Benzyl bromide | 94 | 0.3 |

| Benzyl chloride | 82 | 1.1 |

| PMB bromide | 88 | 0.9 |

Conditions: 0°C, DMF, 2h reaction time

The enhanced reactivity of benzyl bromide reduces reaction time, minimizing opportunities for stereochemical degradation.

Hydrochloride Salt Crystallization

Salt formation is optimized using a 2:1 v/v ethyl acetate/hexane antisolvent system. Key findings:

-

Concentration : 50 mg/mL in ethyl acetate ensures controlled nucleation

-

Acid Addition Rate : 0.5 mL/min HCl (1M in EtOAc) prevents local pH extremes

-

Seeding : Introduction of 0.1% w/w seed crystals improves crystal size distribution

This protocol achieves 99.2% purity by HPLC with residual solvents <10 ppm.

Analytical Characterization

Spectroscopic Data

Consistent with literature reports:

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 7.38–7.28 (m, 5H, Ar-H), 4.63 (d, J=12.4 Hz, 1H, CH2Ph), 4.52–4.44 (m, 2H) |

| 13C NMR | 172.8 (C=O), 135.2 (Ar-C), 67.3 (C4-OH), 53.1 (C2) |

| IR | 3340 cm⁻¹ (O-H), 1745 cm⁻¹ (C=O), 1220 cm⁻¹ (C-O) |

| MS (ESI+) | m/z 222.1 [M+H]+ (calc. 222.1) |

Industrial Scalability Considerations

Continuous Flow Hydrogenation

Replacing batch hydrogenation with a continuous flow system (H-Cube Pro®) enhances process safety and throughput:

-

Residence Time : 12 min vs. 6h in batch

-

Catalyst Loading : 2% Pd/C vs. 5% in batch

-

Throughput : 1.2 kg/day vs. 0.3 kg/day

This modification reduces palladium consumption by 60% while maintaining 99% conversion.

| Solvent | Process Mass Intensity (PMI) | CED (MJ/kg) |

|---|---|---|

| Dichloromethane | 8.7 | 12.4 |

| Ethyl acetate | 5.2 | 9.1 |

| 2-MeTHF | 4.9 | 8.7 |

Substituting dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) reduces PMI by 44% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Pyrrolidine derivatives are widely utilized in medicinal chemistry and catalysis due to their conformational rigidity and hydrogen-bonding capabilities. Below is a detailed comparison of (2S,4R)-benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride with analogous compounds:

Structural Analogues

Functional and Reactivity Differences

- Hydroxyl vs. Fluorine Substitution : The hydroxyl group in the target compound facilitates hydrogen bonding, enhancing its role in asymmetric catalysis (e.g., Michael additions) . In contrast, fluorinated analogues like (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid HCl exhibit altered electronic properties, improving metabolic stability in drug candidates .

- Ester vs. Carbamate Protection: The benzyl ester in the target compound allows for straightforward deprotection under acidic conditions, whereas the benzyl carbamate in (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate provides orthogonal protection for amine groups in peptide synthesis .

- Crystal Packing: The target compound’s hydrochloride salt forms a complex hydrogen-bonding network involving chloride ions and hydroxyl groups, unlike the non-polar alkyl chains in (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl, which exhibit bilayer stacking .

Asymmetric Catalysis

The target compound has been integrated into chiral mesoporous hybrid materials for enantioselective Michael additions. For example, its bis-silylated derivative enables the addition of linear aldehydes to β-nitrostyrene with >90% enantiomeric excess (ee) under mild conditions . This performance surpasses fluorinated analogues, which show reduced stereocontrol due to weaker hydrogen-bonding interactions .

Biological Activity

(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 257.71 g/mol

- CAS Number : 62147-27-7

The compound exhibits biological activity primarily through its interaction with E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein. This interaction plays a crucial role in the regulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key player in cellular responses to low oxygen conditions. By modulating HIF-1α levels, (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride may influence various cellular processes including proliferation and apoptosis.

Biological Activity

- Inhibition of VHL : Studies indicate that this compound can serve as a potent inhibitor of VHL, leading to increased stability and activity of HIF-1α. This stabilization is crucial for enhancing the transcriptional response to hypoxia, which has implications in cancer therapy and ischemic diseases .

- Antitumor Effects : The compound has shown promise in preclinical studies targeting tumor cells. Its ability to modulate HIF-1α may contribute to reduced tumor growth and enhanced sensitivity to conventional therapies .

- Neuroprotective Properties : Emerging research suggests that (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride may exhibit neuroprotective effects by regulating oxidative stress pathways and promoting neuronal survival under hypoxic conditions .

Table 1: Summary of Biological Activities

Discussion

The biological activity of (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride highlights its potential as a therapeutic agent in cancer treatment and neuroprotection. Its role in stabilizing HIF-1α positions it as a candidate for further development in hypoxia-related diseases.

Q & A

Q. What is a standard synthetic route for preparing (2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride?

The compound is synthesized via protection of the amine group in hydroxyproline derivatives. A common method involves reacting methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with benzyl chloride in dry dichloromethane under reflux. Triethylamine is added to neutralize HCl, and the product is purified via silica gel chromatography (AcOEt/hexane 1:1). Yield and purity are confirmed by NMR and LC-MS .

Q. How is the stereochemical configuration of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, orthogonal crystal systems (e.g., space group P212121) with refined R-values (<0.08) provide unambiguous confirmation of the (2S,4R) configuration. Hydrogen-bonding networks in the crystal lattice further validate spatial arrangements .

Q. What analytical techniques are critical for assessing purity and structural integrity?

High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, complemented by LC-MS for molecular weight confirmation, is essential. ¹H/¹³C NMR spectroscopy identifies functional groups and stereochemical environments, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric catalysis or chiral material design?

The pyrrolidine scaffold serves as a chiral building block in hybrid materials for enantioselective reactions, such as Michael additions. For instance, bis-silylated derivatives anchored to mesoporous frameworks enable asymmetric C–C bond formation with β-nitrostyrene derivatives, achieving high stereocontrol (ee >90%) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Discrepancies in displacement parameters or hydrogen-bonding networks can occur due to dynamic disorder. SHELXL refinement strategies, including TWIN and BASF commands, are employed to model twinned crystals or partial occupancy. High-resolution data (≤1.0 Å) and iterative difference Fourier maps improve accuracy .

Q. How does this compound function in PROTAC® (Proteolysis-Targeting Chimera) design?

As an E3 ligase ligand (e.g., VH032 analogue), the hydroxyl and carboxylate groups facilitate binding to ubiquitin ligases. Its integration into PROTACs enables targeted protein degradation by bridging target proteins and the proteasomal machinery. Synthetic modifications (e.g., tert-butyloxycarbonyl protection) optimize solubility and binding affinity .

Q. What strategies mitigate racemization during synthetic modifications of the pyrrolidine core?

Low-temperature reactions (<0°C) and non-polar solvents (e.g., CH2Cl2) minimize epimerization. Protecting groups like Boc (tert-butyloxycarbonyl) stabilize the amine, while silyl ethers protect the hydroxyl group during coupling reactions. Monitoring via chiral HPLC ensures stereochemical fidelity .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Polar hydroxyl and ammonium groups form hydrogen bonds with chloride ions, creating a hydrophilic lattice layer. Non-polar benzyl groups stack via van der Waals interactions, influencing solubility and melting behavior. These interactions are critical for predicting dissolution kinetics in biological assays .

Q. What comparative studies exist between (2S,4R) and other stereoisomers (e.g., 2S,4S) in synthetic applications?

The (2S,4R) isomer exhibits superior enantioselectivity in catalysis compared to (2S,4S) due to spatial alignment of the hydroxyl group. For example, in aldol reactions, the 4R configuration enhances transition-state stabilization by 20–30% ee in model systems .

Q. How is computational modeling integrated with experimental data to optimize reaction conditions?

Density functional theory (DFT) calculations predict transition-state energies for key steps (e.g., benzylation), guiding solvent selection (e.g., dichloromethane vs. THF) and catalyst design. Molecular docking simulations further rationalize PROTAC binding modes to E3 ligases .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Crystallography : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data collection .

- Purification : Gradient elution (5–50% AcOEt in hexane) resolves diastereomers during chromatography .

- Safety : Handle hydrochloride salts with PPE (gloves, goggles) due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.